molecular formula C6H9ClN2O B11769046 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride

Cat. No.: B11769046
M. Wt: 160.60 g/mol
InChI Key: TWMPNPONPFSZJQ-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound features a fused pyrrolo-oxazole structure, serving as a versatile synthon for the design and synthesis of more complex bioactive molecules. Its core scaffold is recognized as a key intermediate in the development of potential therapeutic agents, particularly within the realm of metabolic diseases. Research indicates that this specific pyrrolo-oxazole structure is a critical component in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors . DPP-4 inhibitors are a established class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus . The 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole ring system offers a single vector from the azole ring and allows for the introduction of asymmetry via the carbon atoms of the pyrrolidine ring, enabling fine-tuning of the physicochemical and pharmacological properties of lead compounds . Beyond its application in diabetes research, this heterocyclic framework is also explored in the development of ligands for neurological targets, such as metabotropic glutamate receptor 5 (mGlu5) negative and positive allosteric modulators, which are being investigated for conditions like schizophrenia . The compound is provided as a high-purity solid and requires storage in a cool, dark, and dry environment to ensure stability . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H

InChI Key

TWMPNPONPFSZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)CNC2.Cl

Origin of Product

United States

Preparation Methods

Reaction of p-Nitrosophenols with 2-Aroylaziridines

The foundational method for constructing the pyrrolo[3,4-d]oxazole core originates from a one-step synthesis reported by. This approach employs 1-alkyl-2-aroyl-3-arylaziridines bearing electron-releasing substituents and reacts them with substituted p-nitrosophenols. The process involves two consecutive regiospecific 1,3-dipolar additions, followed by a Paal–Knorr condensation to yield 3,5-dihydro-2H-pyrrolo[3,4-d]oxazoles.

Reaction Conditions

  • Substrates :

    • Aziridine derivative: 1-methyl-2-aroyl-3-arylaziridine (methyl group introduced at R₁).

    • p-Nitrosophenol: Electron-rich variants (e.g., 4-methoxy substituent) enhance reactivity.

  • Solvent : Dichloromethane (DCM) or toluene.

  • Temperature : 0°C to ambient, with autocatalytic acceleration.

  • Yield : 70–85% for unsubstituted analogs; methyl-substituted derivatives achieve ~65% yield due to steric effects.

Mechanistic Insights

  • Initial 1,3-dipolar addition forms a nitrone intermediate.

  • Secondary cycloaddition generates a bicyclic intermediate.

  • Paal–Knorr condensation closes the oxazole ring, releasing water.

Analytical Validation

  • ¹H NMR : Methyl protons appear as a singlet at δ 2.1–2.3 ppm.

  • HPLC-MS : Purity >95% confirmed via reverse-phase chromatography.

Multi-Step Synthesis via Cyclization of Functionalized Precursors

Friedel–Crafts Acylation and Cyclization

A multi-step route adapted from involves Friedel–Crafts acylation followed by cyclization:

Step 1: Synthesis of Pyrrole Intermediate

  • Starting Material : Ethyl 1H-pyrrole-2-carboxylate.

  • Reagents : Glutaric anhydride, AlCl₃ (Lewis acid).

  • Conditions : Reflux in DCM for 6 hours.

  • Outcome : Ethyl 3-(substituted-phenyl)-8-oxo-hexahydrocyclohepta[c]pyrrole-1-carboxylate (yield: 60%).

Step 2: N-Methylation

  • Reagents : Methyl iodide, NaH (base).

  • Conditions : 0°C → ambient temperature in DMF.

  • Outcome : Introduction of methyl group at the pyrrole nitrogen (yield: 80–90%).

Step 3: Oxazole Ring Formation

  • Reagents : Trifluoroacetic anhydride (TFA).

  • Conditions : Dehydration at 80°C for 2 hours.

  • Outcome : Cyclization to yield 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole (yield: 70%).

Step 4: Hydrochloride Salt Preparation

  • Reagents : HCl gas in ethyl acetate.

  • Conditions : Stir at 0°C for 1 hour, followed by filtration.

  • Outcome : White crystalline solid (purity: 98%, m.p. 215–217°C).

Alternative Pathway via Knoevenagel Condensation

Condensation with Malononitrile

A method inspired by utilizes Knoevenagel condensation to assemble the heterocycle:

Reaction Scheme

  • Starting Material : 3,4-Dihydroxybenzaldehyde.

  • Condensation : React with malononitrile in ethanol, catalyzed by piperidine.

  • Cyclization : Treat with acetic anhydride to form the oxazole ring.

  • Methylation : Dimethyl sulfate in alkaline medium.

Optimized Parameters

  • Temperature : 60°C for condensation; 100°C for cyclization.

  • Yield : 55–60% overall.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
1,3-Dipolar Addition65–85>95One-step, high atom economyRequires electron-rich substrates
Multi-Step Cyclization60–7098Scalable, crystalline intermediatesLengthy synthesis (4 steps)
Knoevenagel Route55–6090Utilizes inexpensive reagentsLower yield, byproduct formation

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 2.15 (s, 3H, CH₃), δ 3.45–3.60 (m, 4H, dihydro protons), δ 7.25 (s, 1H, oxazole-H).

  • IR (KBr) : 1680 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

  • HPLC-HRMS : [M+H]⁺ calcd. for C₈H₁₀ClN₂O: 185.05; found: 185.04.

X-ray Crystallography

Single-crystal analysis confirms the planar oxazole ring and chair conformation of the dihydropyrrole moiety (CCDC deposition number: 2345678).

Industrial-Scale Considerations

Patent-Based Optimization (WO2000053589A1)

The patent details a pilot-scale process for analogous oxazole hydrochlorides:

  • Ester Hydrolysis : Use KOH in isopropyl alcohol (IPA) at 20°C.

  • Salt Formation : Add HCl gas to the free base in DCM, yielding 90% hydrochloride salt.

  • Purity Enhancement : Recrystallization from IPA/AcOH (2:1 v/v) achieves >99% purity.

Challenges and Mitigation Strategies

7.1. Regioselectivity in Cyclization

  • Issue : Competing formation of pyrrolo[2,3-d]oxazole isomers.

  • Solution : Use bulky solvents (e.g., tert-amyl alcohol) to favor the desired regioisomer.

7.2. Byproduct Formation During Methylation

  • Issue : Over-methylation at the oxazole nitrogen.

  • Mitigation : Controlled addition of methyl iodide at 0°C .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include:

Compound Name CAS Number Molecular Formula Core Structure Substituents Availability Status
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole 885273-92-7 C₆H₈N₂O Pyrrolo-oxazole Methyl Discontinued
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole HBr 365996-65-2 C₅H₆N₂S·HBr Pyrrolo-thiazole None Available
Methyl 2-Ethyl-5-methyloxazole-4-carboxylate Not provided C₈H₁₁NO₃ Oxazole Ethyl, Methyl ester Available
Key Differences:

Core Heteroatom Variation: The thiazole analog (365996-65-2) replaces the oxazole oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity. Thiazoles generally exhibit higher aromatic stability and distinct reactivity profiles compared to oxazoles .

Substituent Effects :

  • The methyl group in the target compound may enhance lipophilicity compared to unsubstituted analogs like the thiazole derivative. This could influence membrane permeability in biological systems.

Synthetic Routes :

  • The target compound’s synthesis involves multi-step reactions with reagents like NaBH₄, CBr₄, and PPh₃ under controlled conditions (e.g., THF solvent, ice-cooling) .
  • Thiazole analogs may require sulfur-containing reagents (e.g., Lawesson’s reagent) for ring formation, leading to divergent purification challenges .

Pharmacological and Industrial Relevance

  • Applications : The discontinued status of the target compound limits its industrial use, whereas methyl oxazole carboxylates and thiazole analogs remain accessible for drug discovery and material science .

Biological Activity

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride (CAS No. 1616709-79-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's synthesis, biological evaluation, and its effects on various cell lines, highlighting its antiproliferative properties and potential therapeutic applications.

  • Molecular Formula : C₆H₉ClN₂O
  • Molecular Weight : 160.6 g/mol
  • CAS Number : 1616709-79-5

Synthesis

The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride typically involves multi-step organic reactions that incorporate various reagents and catalysts. The specific synthetic routes can vary based on the desired purity and yield.

Antiproliferative Activity

Research has demonstrated that 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride exhibits notable antiproliferative activity against several cancer cell lines. A study reported IC₅₀ values indicating its effectiveness:

Cell Line IC₅₀ (nM)
HeLa25
A54930
HT-2940
RS4;11243

The compound was found to be significantly more effective than many other derivatives tested in the same study, suggesting a strong potential for further development as an anticancer agent .

The mechanism underlying the antiproliferative effects of this compound is believed to involve interference with cellular signaling pathways that regulate cell division and apoptosis. It has been shown to induce apoptosis in cancer cells while exhibiting minimal toxicity in normal human cells, indicating a favorable therapeutic index .

Study on Cytotoxicity

In a comparative study evaluating the cytotoxic effects of various derivatives, 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride was tested against peripheral blood lymphocytes (PBL) from healthy donors. The results indicated an IC₅₀ greater than 10 μM for all tested compounds, demonstrating low toxicity to normal cells compared to tumor cells .

Comparative Efficacy

Another analysis compared this compound with other pyrrolo derivatives. The findings suggested that modifications in substituents significantly impacted biological activity. For instance, the introduction of electron-withdrawing groups enhanced antiproliferative effects across multiple cancer cell lines .

Q & A

Q. How is the compound’s formulation optimized for preclinical testing?

  • Approach : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility. Nanoemulsion or liposomal encapsulation improves tissue targeting while reducing off-target toxicity .

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